

# An In-depth Technical Guide on N-Nitrosomethylphenidate

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## Compound of Interest

Compound Name: *Benzyl 3-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B1289671*

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## Introduction

The compound with the molecular formula  $C_{14}H_{18}N_2O_3$  encompasses several isomers, with a notable one being N-Nitrosomethylphenidate. This document provides a comprehensive technical overview of N-Nitrosomethylphenidate, a nitrosamine derivative of methylphenidate, a widely prescribed psychoactive drug. The presence of the nitroso group raises significant interest and concern, particularly in the context of drug safety and toxicology, making it a critical area of study for researchers and professionals in drug development. This guide will delve into its chemical properties, and relevant (though hypothetical, due to the limited public data on this specific impurity's biological pathways) experimental and analytical considerations.

## Chemical Identity and Properties

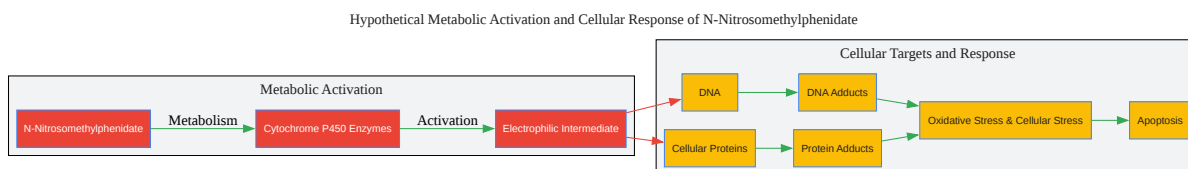
N-Nitrosomethylphenidate is chemically identified as methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate.<sup>[1]</sup> It is recognized as an impurity of the drug Ritalin.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate	[1]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molar Mass	262.30 g/mol	[1]
CAS Number	55557-03-4	[1]
Synonyms	N-Nitroso-methylphenidate, Nitrosomethylphenidate	[1]

## Hypothetical Biological Significance and Signaling Pathways

While specific signaling pathways for N-Nitrosomethylphenidate are not extensively documented in public literature, its structural similarity to methylphenidate and the presence of a nitrosamine group suggest potential biological activities of significant interest. Nitrosamines as a class are known for their potential carcinogenic properties, which often involve metabolic activation to electrophilic species that can interact with cellular macromolecules like DNA.

A hypothetical signaling pathway leading to potential cellular damage could be initiated by its metabolic activation.



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Caption: Hypothetical metabolic activation of N-Nitrosomethylphenidate and downstream cellular effects.

## Experimental Protocols

The analysis and characterization of N-Nitrosomethylphenidate would involve standard analytical techniques employed in pharmaceutical quality control and toxicology studies.

### Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the presence of N-Nitrosomethylphenidate in a drug substance or product.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of N-Nitrosomethylphenidate.
- Quantification: Based on a calibration curve generated from a certified reference standard of N-Nitrosomethylphenidate.

### Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of N-Nitrosomethylphenidate.

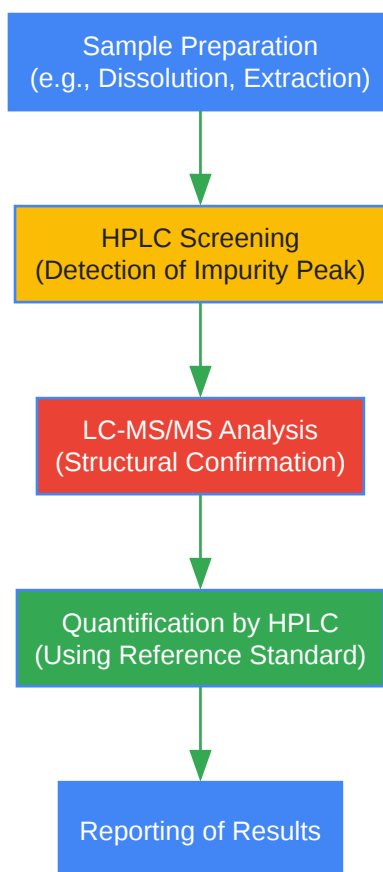
Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
- Ionization: Electrospray ionization (ESI) in positive mode.

- Analysis: Full scan and product ion scan (MS/MS) modes. The exact mass measurement of the parent ion and the fragmentation pattern would be used to confirm the structure.

A logical workflow for the identification and quantification of this impurity is outlined below.

#### Analytical Workflow for N-Nitrosomethylphenidate



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Caption: A typical analytical workflow for the identification and quantification of N-Nitrosomethylphenidate impurity.

## Data Presentation

Quantitative data regarding the limits and detection of N-Nitrosomethylphenidate would typically be presented in tabular format for clarity and regulatory submission.

Analytical Parameter	Method	Typical Value/Limit
Limit of Detection (LOD)	HPLC-UV	~0.01 µg/mL
Limit of Quantification (LOQ)	HPLC-UV	~0.03 µg/mL
Reporting Threshold	Regulatory Guidance	e.g., 0.05% of active pharmaceutical ingredient
Permitted Daily Exposure (PDE)	Toxicological Assessment	To be determined based on toxicological data

Disclaimer: The biological pathways and experimental data presented are based on general principles of toxicology and analytical chemistry, as specific research on N-Nitrosomethylphenidate is not widely available in the public domain. This guide is intended for informational purposes for a scientific audience.

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## References

- 1. N-Nitrosomethylphenidate | C14H18N2O3 | CID 41474 - PubChem [pubchem.ncbi.nlm.nih.gov]
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